Cas no 388082-78-8 (Lapatinib ditosylate monohydrate)

Lapatinib ditosylate monohydrate Chemical and Physical Properties
Names and Identifiers
-
- Lapatinib Ditosylate
- benzenesulfonic acid: N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6 -[5-[(2-methylsulfonylethylamino)methyl]-2-furyl]quinazolin-4-amine h ydrate
- N-(3-Chloro-4-((3-fluorophenyl)methoxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)-2-furanyl)-4-quinazolinamine bis(4-methylbenzenesulfonate)
- Tykerb N-{3-Chloro-4-[(3-fluorophenyl)-methoxy]-phenyl}-6-{5-{(2-methylsulfonylethy amino)-methyl]-2-furyl}-quinazolin-4-amine-benzenesulfonic acid
- Lapatinib ditosylate hydrate
- bis(N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-6-(5-((2-(methylsulfonyl)ethylamino)methyl)furan-...
- Lapatinib
-  
- Lapatinib Ditosilate
- Lapatinib ditosylate Monohydrate
- 4-Quinazolinamine,N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-,bis(4-methylbenzenesulfonate), monohydrate (9CI)
- N-(3-Chloro-4-((3-fluorophenyl)methoxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)-2-furanyl)-4-quinazolinamine bis(4-methylbenzenesulfonate) monohydrate
- Tykerb
- GW572016
- GW 572016
- Lapatinib base
- Lapatinib [INN]
- Tyverb
- Lapatinib (INN)
- Lapatinib free base
- GSK 572016
- GSK572016
- FMM
- N-{3-CHLORO-4-[(3-FLUOROBENZYL)OXY]PHENYL}-6-[5-({[2-(METHYLSULFONYL)ETHYL]AMINO}METHYL)-2-FURYL]-4-QUINAZOLINAMINE
- 0VUA21238F
- NSC745750
- N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine
- C29H26ClF
- Lapatinib ditosylate monohydrate
-
- MDL: MFCD18904381
- Inchi: 1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)
- InChI Key: BCFGMOOMADDAQU-UHFFFAOYSA-N
- SMILES: ClC1=C(C([H])=C([H])C(=C1[H])N([H])C1C2=C(C([H])=C([H])C(=C2[H])C2=C([H])C([H])=C(C([H])([H])N([H])C([H])([H])C([H])([H])S(C([H])([H])[H])(=O)=O)O2)N=C([H])N=1)OC([H])([H])C1C([H])=C([H])C([H])=C(C=1[H])F
Computed Properties
- Exact Mass: 942.184128g/mol
- Surface Charge: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 16
- Rotatable Bond Count: 13
- Monoisotopic Mass: 942.184128g/mol
- Monoisotopic Mass: 942.184128g/mol
- Topological Polar Surface Area: 241Ų
- Heavy Atom Count: 63
- Complexity: 1100
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 4
Experimental Properties
- Melting Point: >276°C
- PSA: 249.46000
- LogP: 12.26450
Lapatinib ditosylate monohydrate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Safety Instruction: S24; S37; S61
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
- Risk Phrases:R43; R51/53
Lapatinib ditosylate monohydrate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0078L-200 mg |
Lapatinib ditosylate monohydrate |
388082-78-8 | 99.00% | 200mg |
¥987.00 | 2022-02-28 | |
Ambeed | A447246-25mg |
N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine bis(4-methylbenzenesulfonate) hydrate |
388082-78-8 | 98% | 25mg |
$5.0 | 2025-02-22 | |
Ambeed | A447246-25g |
N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine bis(4-methylbenzenesulfonate) hydrate |
388082-78-8 | 98% | 25g |
$320.0 | 2025-02-22 | |
Key Organics Ltd | KS-1300-10MG |
Lapatinib ditosylate monohydrate |
388082-78-8 | >97% | 10mg |
£51.00 | 2025-02-08 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0078L-25mg |
Lapatinib ditosylate |
388082-78-8 | 98% | 25mg |
¥ 345 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0078L-100 mg |
Lapatinib ditosylate monohydrate |
388082-78-8 | 99.00% | 100MG |
¥669.00 | 2022-02-28 | |
eNovation Chemicals LLC | Y0974131-1g |
Lapatinib Ditosylate |
388082-78-8 | 98% | 1g |
$380 | 2024-08-03 | |
TRC | L175813-10mg |
Lapatinib Ditosylate Monohydrate |
388082-78-8 | 10mg |
$ 98.00 | 2023-09-07 | ||
Ambeed | A447246-1g |
N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine bis(4-methylbenzenesulfonate) hydrate |
388082-78-8 | 98% | 1g |
$29.0 | 2025-02-22 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0078L-1 mL * 10 mM (in DMSO) |
Lapatinib ditosylate monohydrate |
388082-78-8 | 99.00% | 1 mL * 10 mM (in DMSO) |
¥323.00 | 2022-02-28 |
Lapatinib ditosylate monohydrate Suppliers
Lapatinib ditosylate monohydrate Related Literature
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
Additional information on Lapatinib ditosylate monohydrate
Introduction to Lapatinib Ditosylate Monohydrate (CAS No. 388082-78-8)
Lapatinib ditosylate monohydrate is a significant compound in the field of pharmaceutical chemistry, recognized for its role in targeted cancer therapy. This compound, identified by the chemical abstracts service number CAS No. 388082-78-8, has garnered considerable attention due to its unique molecular structure and therapeutic applications. The ditosylate monohydrate form of Lapatinib is particularly notable for its enhanced solubility and stability, which contribute to its efficacy in clinical settings.
The molecular structure of Lapatinib ditosylate monohydrate consists of a core aromatic ring system combined with tyrosine kinase inhibitors. This configuration allows the compound to selectively bind to the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are pivotal in the signaling pathways that drive tumor growth and progression. The addition of tosylate groups and the presence of a monohydrate moiety further optimize its pharmacokinetic properties, making it a promising candidate for oncological treatments.
Recent advancements in cancer research have highlighted the potential of Lapatinib ditosylate monohydrate in addressing drug resistance mechanisms. Studies have demonstrated that this compound can overcome resistance associated with other EGFR-targeted therapies by inhibiting both wild-type and mutant forms of the receptors. This broad-spectrum activity makes it particularly valuable in treating patients with advanced or metastatic cancers who have developed resistance to first-line treatments.
Moreover, clinical trials have shown that Lapatinib ditosylate monohydrate exhibits a favorable safety profile when used in combination with other chemotherapeutic agents. The synergistic effects observed in these trials suggest that it could be a cornerstone in multi-modal cancer therapy regimens. The ability of this compound to modulate multiple signaling pathways simultaneously offers a strategic advantage in combating complex malignancies.
The synthesis and purification of Lapatinib ditosylate monohydrate are intricate processes that require precise control over reaction conditions and purification techniques. Advanced synthetic methodologies have been developed to enhance yield and purity, ensuring that the final product meets stringent pharmaceutical standards. These methodologies often involve multi-step organic synthesis, followed by crystallization and drying processes to obtain the monohydrate form.
In conclusion, Lapatinib ditosylate monohydrate (CAS No. 388082-78-8) represents a significant advancement in targeted cancer therapy. Its unique molecular structure, enhanced pharmacokinetic properties, and ability to overcome drug resistance make it a valuable asset in oncological treatments. As research continues to uncover new therapeutic applications, this compound is poised to play an increasingly important role in the management of various types of cancer.
388082-78-8 (Lapatinib ditosylate monohydrate) Related Products
- 937265-83-3(ARRY-380 analog)
- 341031-54-7(Sunitinib malate)
- 67747-09-5(Prochloraz)
- 220127-57-1(Imatinib mesylate)
- 231277-92-2(Lapatinib)
- 1204313-51-8(Icotinib Hydrochloride)
- 1227853-06-6((E)-N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)imino)methyl)furan-2-yl)quinazolin-4-amine)
- 184475-35-2(Gefitinib)
- 194851-21-3(4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-(2-furanyl)-)
- 1805183-16-7(4-Cyano-6-(difluoromethyl)-3-nitropyridine-2-acetic acid)

